molecular formula C10H8ClFO2 B13306584 2-Chloro-4-cyclopropanecarbonyl-5-fluorophenol

2-Chloro-4-cyclopropanecarbonyl-5-fluorophenol

Katalognummer: B13306584
Molekulargewicht: 214.62 g/mol
InChI-Schlüssel: BYRNFYUNJWGXLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-cyclopropanecarbonyl-5-fluorophenol is a chemical compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol . It is characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and a fluorophenol moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropanecarbonyl-5-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol, cyclopropanecarbonyl chloride, and fluorinating agents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as triethylamine or pyridine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-cyclopropanecarbonyl-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-cyclopropanecarbonyl-5-fluorophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-cyclopropanecarbonyl-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of enzyme activities or receptor functions, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-fluorophenol: Similar structure but lacks the cyclopropanecarbonyl group.

    2-Chloro-5-fluorophenol: Similar structure but with the fluoro group at a different position.

    4-Chloro-2-fluorophenol: Similar structure but with the chloro and fluoro groups at different positions.

Uniqueness

2-Chloro-4-cyclopropanecarbonyl-5-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H8ClFO2

Molekulargewicht

214.62 g/mol

IUPAC-Name

(5-chloro-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H8ClFO2/c11-7-3-6(8(12)4-9(7)13)10(14)5-1-2-5/h3-5,13H,1-2H2

InChI-Schlüssel

BYRNFYUNJWGXLA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)C2=CC(=C(C=C2F)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.